Boc-Trp(Boc)-OH

Vue d'ensemble

Description

Boc-Trp(Boc)-OH, also known as N-tert-Butyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the amino group.

Mécanisme D'action

Target of Action

Boc-Trp(Boc)-OH, also known as tert-butyloxycarbonyl-tryptophan, is primarily used as a protecting group in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .

Mode of Action

The this compound compound interacts with its targets (amino groups) by masking them, thereby preventing them from undergoing unwanted reactions during the synthesis process . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways involved in the action of this compound primarily revolve around the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection methodologies include the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .

Pharmacokinetics

The stability of the boc group to various conditions (eg, nucleophilic reagents, hydrogenolysis, and base hydrolysis) suggests that it may have good stability and potentially favorable bioavailability if used in a biological context .

Result of Action

The primary result of the action of this compound is the successful protection of amino groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This enables the synthesis of complex molecules, including peptides, without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactions for the protection and deprotection of the Boc group take place under specific conditions, such as basic conditions for protection and acidic conditions for deprotection . Additionally, the stability of the Boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can withstand a variety of chemical environments .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Boc-Trp(Boc)-OH plays a crucial role as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily protective, preventing unwanted reactions with the amine group during certain stages of synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By protecting the amine group, this compound allows for more precise control over reactions, influencing cell function by enabling the production of specific peptides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a protecting group. It binds to the amine group in amines, preventing it from reacting until the Boc group is removed . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change as the Boc group is selectively removed from the compound . This deprotection process reveals the amine group, allowing it to participate in subsequent reactions .

Metabolic Pathways

In terms of metabolic pathways, this compound is involved in the processes of peptide synthesis and deprotection . It interacts with enzymes and other biomolecules during these processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the larger molecules it helps to synthesize . Its localization and accumulation would therefore depend on the properties of these molecules .

Subcellular Localization

The subcellular localization of this compound would also depend on the properties of the larger molecules it helps to synthesize . As a protecting group, it does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp(Boc)-OH typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This can be achieved by reacting tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Trp(Boc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Boc-Trp(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: It is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.

Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Trp-OH: Another protected form of tryptophan where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Cbz-Trp-OH: A protected form of tryptophan with a carbobenzoxy (Cbz) group.

Uniqueness

Boc-Trp(Boc)-OH is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Activité Biologique

Boc-Trp(Boc)-OH, or Nα,Nα-bis(tert-butoxycarbonyl)-L-tryptophan, is a protected form of the amino acid tryptophan widely used in peptide synthesis. This compound has garnered attention due to its biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

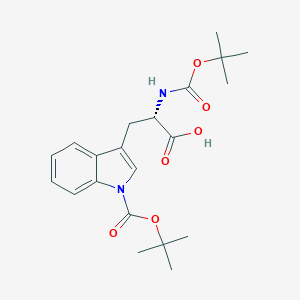

This compound has the molecular formula C21H28N2O6 and a molecular weight of 392.46 g/mol. It is characterized by two Boc (tert-butoxycarbonyl) protecting groups attached to the nitrogen of the tryptophan side chain. This protection enhances its stability during peptide synthesis and allows for selective deprotection when needed.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that peptides synthesized using this compound exhibit enhanced antibacterial activity. For instance, a study highlighted the development of Arg-Trp peptides through an L-to-D substitution scan, which showed promising results against various bacterial strains . The incorporation of tryptophan derivatives into peptide sequences can improve their interaction with microbial membranes, leading to increased antimicrobial efficacy.

2. Anticancer Applications

this compound has also been utilized in the formation of nanoparticles for targeted drug delivery in cancer therapy. A study by Dube et al. (2017) explored the physical characterization of nanoparticles derived from tryptophan derivatives, demonstrating their potential as carriers for anticancer drugs . The ability to modify drug release profiles through peptide conjugation enhances therapeutic outcomes in cancer treatment.

3. Role in Peptide Synthesis

The compound is frequently employed in solid-phase peptide synthesis (SPPS), where its protective groups facilitate the sequential addition of amino acids while minimizing side reactions. The use of this compound allows for the synthesis of complex peptides with high purity and yield . Its compatibility with various coupling reagents makes it a versatile choice in peptide chemistry.

Case Study 1: Antimicrobial Peptide Development

A study investigated the synthesis of antimicrobial peptides using this compound as a building block. The resulting peptides demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating that tryptophan's hydrophobic nature plays a crucial role in membrane disruption .

Case Study 2: Nanoparticle Drug Delivery

In another study, researchers synthesized nanoparticles using this compound derivatives to deliver chemotherapeutic agents selectively to tumor sites. The nanoparticles exhibited controlled release properties and improved bioavailability compared to traditional delivery methods .

Research Findings

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGZMFSCKUQGO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.